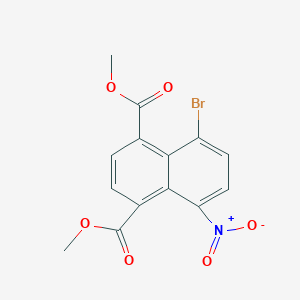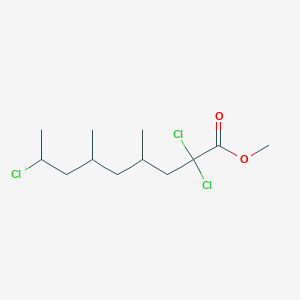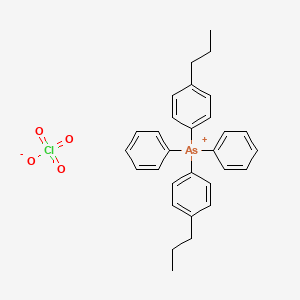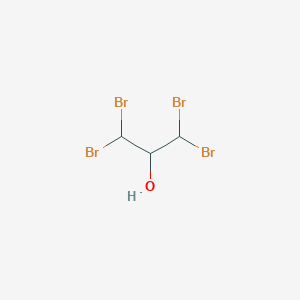![molecular formula C22H25Br2N B14510681 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile CAS No. 62731-30-0](/img/structure/B14510681.png)
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile is an organic compound with the molecular formula C20H23Br2N It is a derivative of benzonitrile, characterized by the presence of two bromine atoms and a heptylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile typically involves the bromination of a precursor compound. One common method is the bromination of 4-heptylphenylacetonitrile using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the aromatic ring and the ethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the aromatic ring or the ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while reduction can produce compounds with fewer bromine atoms.
Scientific Research Applications
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of brominated compounds with biological systems.
Medicine: Research into its potential therapeutic applications, such as its use in drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile involves its interaction with molecular targets through its bromine atoms and aromatic ring. The bromine atoms can participate in halogen bonding, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- 4-[1,2-Dibromo-2-(4-hexylphenyl)ethyl]benzonitrile
- 4-[1,2-Dibromo-2-(4-octylphenyl)ethyl]benzonitrile
Uniqueness
4-[1,2-Dibromo-2-(4-heptylphenyl)ethyl]benzonitrile is unique due to its specific heptylphenyl group, which imparts distinct physical and chemical properties compared to its analogs with different alkyl chain lengths
Properties
CAS No. |
62731-30-0 |
|---|---|
Molecular Formula |
C22H25Br2N |
Molecular Weight |
463.2 g/mol |
IUPAC Name |
4-[1,2-dibromo-2-(4-heptylphenyl)ethyl]benzonitrile |
InChI |
InChI=1S/C22H25Br2N/c1-2-3-4-5-6-7-17-8-12-19(13-9-17)21(23)22(24)20-14-10-18(16-25)11-15-20/h8-15,21-22H,2-7H2,1H3 |
InChI Key |
NSHKGWFZIDYBKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)C#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-{[(2-Fluorophenyl)carbamoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14510650.png)



![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)
![1,4-Diazabicyclo[2.2.2]octane;hydrate](/img/structure/B14510698.png)

